molecular formula C10H8F2O3 B13699266 3-(3,4-Difluoro-2-methylphenyl)-2-oxopropanoic acid

3-(3,4-Difluoro-2-methylphenyl)-2-oxopropanoic acid

Cat. No.: B13699266
M. Wt: 214.16 g/mol
InChI Key: CBBGESCYLWTNKO-UHFFFAOYSA-N
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Description

3-(3,4-Difluoro-2-methylphenyl)-2-oxopropanoic acid is an organic compound with a unique structure characterized by the presence of difluoromethyl and oxopropanoic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluoro-2-methylphenyl)-2-oxopropanoic acid typically involves the reaction of 3,4-difluoro-2-methylphenylboronic acid with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon. The reaction is carried out at temperatures ranging from 0°C to 100°C, depending on the specific synthetic route employed .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluoro-2-methylphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or chlorine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and halogenated compounds.

Scientific Research Applications

3-(3,4-Difluoro-2-methylphenyl)-2-oxopropanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-Difluoro-2-methylphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Difluoro-2-methylphenyl)-2-oxopropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C10H8F2O3

Molecular Weight

214.16 g/mol

IUPAC Name

3-(3,4-difluoro-2-methylphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C10H8F2O3/c1-5-6(4-8(13)10(14)15)2-3-7(11)9(5)12/h2-3H,4H2,1H3,(H,14,15)

InChI Key

CBBGESCYLWTNKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)F)CC(=O)C(=O)O

Origin of Product

United States

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